molecular formula C21H23N3O3 B2570488 7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034588-66-2

7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2570488
CAS No.: 2034588-66-2
M. Wt: 365.433
InChI Key: GOFZOTOJFOXRGW-UHFFFAOYSA-N
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Description

7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups. The final step involves the coupling of the pyridine moiety to the piperidine ring, which can be accomplished using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
  • 7-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
  • 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the specific positioning of the pyridine and piperidine rings can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-18-4-2-3-16-13-19(27-20(16)18)21(25)23-14-15-7-11-24(12-8-15)17-5-9-22-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFZOTOJFOXRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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